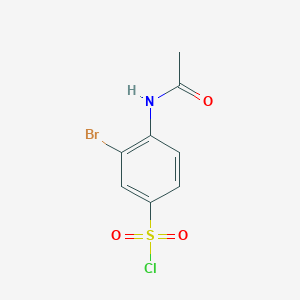

4-Acetamido-3-bromobenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetamido-3-bromobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H7BrClNO3S and its molecular weight is 312.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

4-Acetamido-3-bromobenzenesulfonyl chloride is an important organic intermediate that has been widely used in the synthesis of various bioactive compounds . It has been reported to be used in the synthesis of antagonists for angiotensin II AT1/AT2 receptors and endothelin receptors . These receptors play crucial roles in regulating blood pressure and cardiovascular function.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is often used as a sulfonyl chloride group donor in organic synthesis . The sulfonyl chloride group is highly reactive and can form sulfonamides with amines or sulfonic esters with alcohols, which are key functional groups in many bioactive compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific bioactive compounds it is used to synthesize. For instance, when used to synthesize angiotensin II receptor antagonists, it may affect the renin-angiotensin system, a key regulatory pathway for blood pressure .

Pharmacokinetics

The ADME properties of the final bioactive compounds would depend on their specific chemical structures .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific bioactive compounds it is used to synthesize. For example, if it is used to synthesize angiotensin II receptor antagonists, the result of action might be a decrease in blood pressure .

Action Environment

The action, efficacy, and stability of 4-acetamido-3-bromobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under dry conditions . Its reactivity can also be affected by the presence of other functional groups in the reaction environment .

Analyse Biochimique

Biochemical Properties

Based on its structural similarity to other benzenesulfonyl chloride derivatives, it can be inferred that it may participate in similar biochemical reactions . For instance, it might interact with enzymes, proteins, and other biomolecules through sulfonylation reactions . The nature of these interactions would depend on the specific context and conditions under which they occur .

Cellular Effects

It is plausible that it could influence cell function by modifying cellular proteins through sulfonylation . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structure, it is likely to act as a sulfonylating agent . This means it could bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression through the process of sulfonylation .

Activité Biologique

4-Acetamido-3-bromobenzene-1-sulfonyl chloride is a sulfonamide compound with significant potential in medicinal chemistry. Its structure, characterized by the presence of a sulfonyl chloride group, allows it to act as a versatile intermediate in the synthesis of various bioactive molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

- Molecular Formula : C₈H₇BrClNO₃S

- Molecular Weight : 312.57 g/mol

- Purity : Typically around 95%.

The biological activity of this compound primarily stems from its ability to act as a sulfonylating agent. It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is transferred to nucleophiles, leading to the formation of sulfonamides. This mechanism is crucial in synthesizing compounds that exhibit various biological activities, including anti-inflammatory and anticancer properties.

Target Pathways

- Angiotensin II Receptor Antagonism : When used in synthesizing angiotensin II receptor antagonists, this compound can influence the renin-angiotensin system, which plays a vital role in regulating blood pressure.

- Protein Modification : The compound may modify cellular proteins through sulfonylation, potentially impacting cell signaling pathways and functions.

Anticancer Activity

Recent studies have highlighted the potential of compounds derived from this compound in cancer therapy. For instance, modifications of phenylacetamide moieties have shown promising cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 4-Br | MCF-7 | 14 |

| 4-CF₃ | MCF-7 | 11 |

| 4-C(CH₃)₃ | BxPC-3 | 3.7 |

| 4-CF₃ | U87 | 19 |

These findings indicate that structural variations can significantly enhance the cytotoxicity of the derivatives .

Inhibition Studies

The compound has also been investigated for its role in inhibiting specific protein-protein interactions that are critical in cancer progression. For example, analogs derived from this compound were evaluated for their ability to inhibit S100A2–p53 interactions, with some demonstrating effective growth inhibition across multiple cancer cell lines .

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives based on this compound:

- Synthesis of Sulfonamide Derivatives : A series of N-substituted sulfonamides were synthesized using this compound as an intermediate. These derivatives exhibited varying degrees of antibacterial and anticancer activities, showcasing the compound's versatility in drug development .

- Mechanistic Studies : Research focused on understanding how these derivatives interact with cellular targets revealed insights into their mode of action, particularly concerning apoptosis induction in cancer cells .

Pharmacokinetics

The pharmacokinetic properties of compounds synthesized from this compound depend on their specific structures and functional groups. Generally, factors such as solubility, stability under physiological conditions, and metabolic pathways play crucial roles in determining their efficacy and safety profiles.

Applications De Recherche Scientifique

Synthetic Applications

4-Acetamido-3-bromobenzene-1-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various bioactive compounds. It serves as a sulfonyl chloride group donor in organic reactions, facilitating the formation of sulfonamides and other derivatives.

Key Reactions Involving this compound

-

Nucleophilic Substitution : The sulfonyl chloride group can react with nucleophiles such as amines to form sulfonamides.

R NH2+4 Acetamido 3 bromobenzene 1 sulfonyl chloride→R NH SO2Ar+HCl

- Reduction Reactions : This compound can be reduced to yield corresponding sulfonamides using reducing agents like lithium aluminum hydride.

Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. The presence of bromine enhances its efficacy.

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains |

Cytotoxicity and Cancer Research

Laboratory tests have shown that this compound can induce apoptosis in various cancer cell lines. It has been noted for its ability to activate caspase enzymes and disrupt mitochondrial function, indicating potential as an anticancer agent.

| Activity Type | Observed Effects | References |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

-

Inhibition of Cyclin-Dependent Kinase 2 (CDK2) :

- Research demonstrated that compounds similar to this compound can inhibit CDK2, leading to cell cycle arrest in cancer cells. This mechanism suggests potential therapeutic applications in cancer treatment.

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of derivatives synthesized from this compound against various strains, including Staphylococcus aureus and Escherichia coli. Results indicated promising activity, particularly with electron-withdrawing substituents enhancing effectiveness against microbial pathogens.

Propriétés

IUPAC Name |

4-acetamido-3-bromobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZVMONOTHFUAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602750 |

Source

|

| Record name | 4-Acetamido-3-bromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88963-75-1 |

Source

|

| Record name | 4-Acetamido-3-bromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.